molecular formula C6H10O3 B2451481 3-(Oxiran-2-ylmethyl)oxetan-3-ol CAS No. 2137451-32-0

3-(Oxiran-2-ylmethyl)oxetan-3-ol

Cat. No. B2451481
CAS RN: 2137451-32-0
M. Wt: 130.143
InChI Key: APGWHDSFCZOWOH-UHFFFAOYSA-N
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Description

“3-(Oxiran-2-ylmethyl)oxetan-3-ol” is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 . The compound is in liquid form .


Synthesis Analysis

The synthesis of oxetane derivatives, such as “this compound”, often involves the ring-opening of epoxides . A highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide, has been reported . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10O3/c7-6(3-8-4-6)1-5-2-9-5/h5,7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The formation of oxetane rings from an epoxide requires moderate heating and has been modeled computationally at the density functional theory MP2 level of theory . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-ylmethyl)oxetan-3-ol is not well understood, but it is believed to act as a crosslinking agent in polymerization reactions. The presence of the oxetane ring in the molecule allows it to undergo ring-opening reactions, which can lead to the formation of crosslinks between polymer chains.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is believed to have low toxicity and is not expected to have any significant effects on human health.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Oxiran-2-ylmethyl)oxetan-3-ol in lab experiments is its high reactivity, which allows for efficient polymerization reactions. However, its high ring strain can also make it challenging to work with, as it can lead to unwanted side reactions. Additionally, its limited solubility in common solvents can also present challenges in lab experiments.

Future Directions

There are several future directions for the research and development of 3-(Oxiran-2-ylmethyl)oxetan-3-ol. One area of interest is in the development of new methods for the synthesis of this compound, which could improve its efficiency and scalability. Another area of interest is in the synthesis and characterization of new polyoxetane polymers with unique properties for various applications. Additionally, there is potential for the use of this compound in the development of new materials for drug delivery and tissue engineering applications.

Synthesis Methods

The synthesis of 3-(Oxiran-2-ylmethyl)oxetan-3-ol can be achieved through several methods, including the reaction of epichlorohydrin with ethylene oxide in the presence of a base catalyst. Another method involves the reaction of epichlorohydrin with sodium hydroxide, followed by the addition of 2-butanol and heating. The resulting product is then purified through distillation and recrystallization.

Scientific Research Applications

The unique chemical properties of 3-(Oxiran-2-ylmethyl)oxetan-3-ol have made it a valuable compound in various scientific research applications. One such application is in the field of polymer chemistry, where it is used as a monomer for the synthesis of polyoxetane polymers. These polymers have unique mechanical and thermal properties, making them useful in applications such as coatings, adhesives, and composites.

Safety and Hazards

The safety data sheet for a related compound, Oxetan-3-ol, indicates that it is a combustible liquid and harmful if swallowed . It can cause skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(oxiran-2-ylmethyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(3-8-4-6)1-5-2-9-5/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGWHDSFCZOWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2(COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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